molecular formula C17H17N3O5 B5488613 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide

4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide

Cat. No. B5488613
M. Wt: 343.33 g/mol
InChI Key: UPQGHVSTBVSHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as NBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NBPC belongs to the class of imidamide compounds and has been found to exhibit promising anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer.
Biochemical and Physiological Effects:
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and to induce apoptosis in cancer cells. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer. Another advantage of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its ability to target specific cells and tissues, making it a potential drug delivery system. However, one of the limitations of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide. One area of research could be the development of more efficient synthesis methods for 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide to improve its yield and purity. Another area of research could be the investigation of the potential therapeutic applications of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide and to identify its molecular targets. Finally, the development of more soluble forms of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide could improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide involves the reaction between 4-nitrobenzene-1-carboximidamide and 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c18-17(13-8-10-14(11-9-13)20(22)23)19-25-16(21)7-4-12-24-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQGHVSTBVSHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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